molecular formula C7H4FNO4 B1319113 3-Fluoro-2-nitrobenzoic acid CAS No. 1000339-51-4

3-Fluoro-2-nitrobenzoic acid

Cat. No.: B1319113
CAS No.: 1000339-51-4
M. Wt: 185.11 g/mol
InChI Key: DTGONJAUUOWYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Synthesis and Phenotypic Screening

3-Fluoro-2-nitrobenzoic acid is used in the synthesis and phenotypic screening of chemical libraries. For instance, Miller and Mitchison (2004) describe its use in the synthesis of a guanine-mimetic library, demonstrating its role in the creation of diverse chemical compounds for biological testing and screening (Miller & Mitchison, 2004).

High-Performance Liquid Chromatography

This compound also plays a role in high-performance liquid chromatography for the sensitive detection of amino acids, as explored by Watanabe and Imai (1981). They utilized a related compound, 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, as a labeling reagent, highlighting the utility of fluorinated nitrobenzoic acids in analytical chemistry (Watanabe & Imai, 1981).

Building Block in Solid-Phase Synthesis

Křupková et al. (2013) investigated 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound similar to this compound, as a multireactive building block in solid-phase synthesis. This demonstrates the versatility of such compounds in synthesizing a range of heterocyclic scaffolds, which are crucial in drug discovery (Křupková, Funk, Soural & Hlaváč, 2013).

Synthesis of β-turn Peptidomimetics

Jiang and Burgess (2002) explored the use of various 2-fluoro-5-nitrobenzoic acids, including derivatives of this compound, in the solid-phase syntheses of β-turn peptidomimetics. Their research demonstrates how these compounds can be integral in the development of complex molecular structures that mimic peptide bonds, potentially useful in therapeutic applications (Jiang & Burgess, 2002).

Solid-Phase Synthesis of Benzimidazoles

In the field of organic chemistry, 4-fluoro-3-nitrobenzoic acid, a close relative to this compound, has been used for the solid-phase synthesis of benzimidazoles. This application, as studied by Kilburn, Lau, and Jones (2000), illustrates the compound's role in creating complex organic structures, which are significant in pharmaceutical development (Kilburn, Lau & Jones, 2000).

Synthesis of Polymorphic Forms

Dash, Singh, and Thakur (2019) utilized a structural landscape approach to identify and characterize new polymorphs of 4-nitrobenzoic acid, a similar compound to this compound. This research underscores the importance of such compounds in understanding and creating different polymorphic forms of chemicals, which is crucial in drug formulation and development (Dash, Singh & Thakur, 2019).

Safety and Hazards

As with any chemical compound, precautions should be taken when handling 3-fluoro-2-nitrobenzoic acid. It may pose risks related to skin and eye irritation, inhalation, and ingestion. Proper protective equipment and safe laboratory practices are essential .

Future Directions

Researchers continue to explore the applications of 3-fluoro-2-nitrobenzoic acid in drug development, materials science, and other fields. Future studies may focus on optimizing its synthesis, investigating novel reactions, and understanding its biological interactions .

Biochemical Analysis

Biochemical Properties

3-Fluoro-2-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The interactions between this compound and biomolecules are primarily based on its ability to form hydrogen bonds and electrostatic interactions due to the presence of the nitro and fluoro groups .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression patterns. Additionally, it can interfere with cellular metabolism by inhibiting key enzymes, resulting in altered metabolic fluxes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules within the cell. It can bind to enzymes and proteins, leading to inhibition or activation of their activity. The nitro group in the compound is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their function. Additionally, the fluoro group can enhance the compound’s binding affinity to certain proteins, further influencing its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including sustained inhibition of enzyme activity and altered gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect the levels of metabolites by inhibiting key enzymes in metabolic pathways, leading to changes in metabolic fluxes. The compound can also be metabolized by certain enzymes, resulting in the formation of reactive intermediates that can further influence cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and ability to form hydrogen bonds .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The precise localization of this compound within the cell can determine its overall biochemical impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-2-nitrobenzoic acid can be synthesized through several methods:

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using the nitration and fluorination method due to its high yield and suitability for large-scale production .

Properties

IUPAC Name

3-fluoro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGONJAUUOWYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596451
Record name 3-Fluoro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-51-4
Record name 3-Fluoro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-2-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-2-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Fluoro-2-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Fluoro-2-nitrobenzoic acid
Reactant of Route 5
3-Fluoro-2-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Fluoro-2-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.